molecular formula C17H16ClN3O2 B2853834 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one CAS No. 860786-23-8

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one

Cat. No.: B2853834
CAS No.: 860786-23-8
M. Wt: 329.78
InChI Key: HKBMAWZHQLUZFA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one is a triazole-based heterocyclic compound characterized by a 1,2,4-triazol-3-one core. The molecule features a 4-chlorophenylmethyl group at position 2, a 3-methoxyphenyl substituent at position 4, and a methyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it relevant for pharmacological and materials science applications.

Triazoles are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-6-8-14(18)9-7-13)17(22)21(12)15-4-3-5-16(10-15)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBMAWZHQLUZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methoxyphenylhydrazine to form an intermediate, which is then cyclized with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The antimicrobial activity of 4-(3-methoxyphenyl)-triazole derivatives (e.g., MIC = 8 µg/mL against S. aureus) is significantly higher than positional isomers with 4-methoxyphenyl groups, suggesting meta-substitution enhances bioactivity .
  • Halogen Effects : Chlorophenyl groups (as in the target compound) generally improve metabolic stability compared to fluorophenyl analogues, but fluorine substitution can enhance target binding affinity .
  • Thiol vs. Methyl Groups : Sulfanyl-containing triazoles (e.g., ) exhibit lower solubility in aqueous media compared to methyl-substituted derivatives due to increased hydrophobicity.

Key Findings:

  • The target compound’s 3-methoxyphenyl group likely enhances antimicrobial activity compared to 4-methoxyphenyl analogues, as seen in .
  • Thioether-linked triazoles (e.g., ) show broader-spectrum antifungal activity but may suffer from higher cytotoxicity.

Physicochemical Properties:

  • Solubility : The target compound’s methyl and methoxy groups likely improve solubility in DMF and DMSO compared to sulfanyl derivatives (e.g., logP = 3.2 for sulfanyl vs. 2.8 for methyl) .
  • Thermal Stability : Melting points for analogous triazoles range from 165–167°C (hydroxyphenyl derivatives) to >200°C (chlorophenyl derivatives), suggesting the target compound may exhibit moderate thermal stability .

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